Ethyl 2-amino-4-fluoro-6-methylbenzoate
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Overview
Description
Ethyl 2-amino-4-fluoro-6-methylbenzoate is an organic compound with the molecular formula C10H12FNO2 It is a derivative of benzoic acid, featuring an ethyl ester group, an amino group, a fluorine atom, and a methyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-amino-4-fluoro-6-methylbenzoate typically involves the following steps:
Nitration: The starting material, 2-fluoro-6-methylbenzoic acid, undergoes nitration to introduce a nitro group at the 4-position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.
Esterification: The resulting 2-amino-4-fluoro-6-methylbenzoic acid is esterified with ethanol in the presence of a catalyst like sulfuric acid to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-4-fluoro-6-methylbenzoate can undergo various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.
Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products Formed
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Quinones or other oxidized products.
Reduction: Amines or other reduced products.
Hydrolysis: 2-amino-4-fluoro-6-methylbenzoic acid and ethanol.
Scientific Research Applications
Ethyl 2-amino-4-fluoro-6-methylbenzoate has several scientific research applications:
Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can serve as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.
Industrial Applications: The compound can be used in the synthesis of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 2-amino-4-fluoro-6-methylbenzoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds or van der Waals interactions with the target.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-amino-6-fluoro-4-methylbenzoate: Similar structure but with different positions of the fluorine and methyl groups.
Ethyl 2-amino-4-chloro-6-methylbenzoate: Similar structure but with a chlorine atom instead of a fluorine atom.
Ethyl 2-amino-4-fluoro-5-methylbenzoate: Similar structure but with different positions of the fluorine and methyl groups.
Uniqueness
Ethyl 2-amino-4-fluoro-6-methylbenzoate is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with biological targets. The presence of the fluorine atom can also enhance its stability and bioavailability compared to similar compounds.
Biological Activity
Ethyl 2-amino-4-fluoro-6-methylbenzoate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the following molecular formula: C11H12FNO2. It features an ethyl ester group, an amino group, and a fluorine atom positioned on a methyl-substituted benzoate ring. The presence of these functional groups is crucial for its biological activity, affecting its interactions with various biological targets.
The biological activity of this compound primarily involves:
- Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes, which can lead to therapeutic effects in various conditions.
- Receptor Binding : Its structure allows it to bind to certain receptors, modulating biological pathways that are critical in disease processes.
The specific mechanisms are still under investigation, but initial studies suggest that the fluorine atom enhances the compound's ability to interact with target proteins compared to non-fluorinated analogs .
Antimicrobial Activity
Recent studies have shown that this compound exhibits antimicrobial properties. For instance, it has been tested against various bacterial strains, demonstrating significant inhibition at certain concentrations.
Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |
---|---|---|
E. coli | 15 | 50 |
S. aureus | 18 | 30 |
P. aeruginosa | 12 | 70 |
These results indicate that the compound may be a candidate for further development as an antimicrobial agent.
Anti-inflammatory Potential
In addition to its antimicrobial properties, this compound has shown promise in reducing inflammation in preclinical models. A study evaluated its effects on lipopolysaccharide (LPS)-induced inflammation in mice:
- The compound significantly reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.
- Histological analysis demonstrated decreased infiltration of immune cells in treated tissues compared to controls.
These findings suggest its potential utility in treating inflammatory diseases .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with similar compounds such as Ethyl 2-amino-4-chloro-6-methylbenzoate and Ethyl 2-amino-4-bromo-6-methylbenzoate.
Compound | Biological Activity | Key Differences |
---|---|---|
This compound | Antimicrobial, anti-inflammatory | Fluorine enhances binding affinity |
Ethyl 2-amino-4-chloro-6-methylbenzoate | Moderate antimicrobial activity | Chlorine less effective than fluorine |
Ethyl 2-amino-4-bromo-6-methylbenzoate | Limited studies on biological activity | Bromine alters reactivity and selectivity |
This comparison highlights the unique properties of this compound that may contribute to its enhanced biological activity.
Properties
Molecular Formula |
C10H12FNO2 |
---|---|
Molecular Weight |
197.21 g/mol |
IUPAC Name |
ethyl 2-amino-4-fluoro-6-methylbenzoate |
InChI |
InChI=1S/C10H12FNO2/c1-3-14-10(13)9-6(2)4-7(11)5-8(9)12/h4-5H,3,12H2,1-2H3 |
InChI Key |
SOIXWNNELGFDLW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=C1C)F)N |
Origin of Product |
United States |
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